
TH-257
概要
説明
TH257は、LIMキナーゼ1およびLIMキナーゼ2の強力かつ選択的なアロステリック阻害剤です。αCおよびDFG-アウトコンフォメーションによって誘導される結合ポケットを標的としています。 この化合物は、LIMキナーゼ1およびLIMキナーゼ2の機能を研究するための貴重な化学プローブとして、顕著な選択性と効力を示しています .
科学的研究の応用
Inhibition of LIM Kinases
One of the primary applications of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is as an inhibitor of LIM kinases (LIMK1 and LIMK2). LIM kinases are critical regulators of actin dynamics and play a significant role in cellular processes such as cell motility, proliferation, and survival. The compound has demonstrated potent inhibitory effects on these kinases, which are implicated in various diseases, including cancer and neurodegenerative disorders.
- Mechanism of Action : The compound binds to the ATP pocket of LIMK1 and LIMK2, inhibiting their activity and thereby affecting downstream signaling pathways that involve actin reorganization and neurite outgrowth .
Cancer Research
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide has been investigated for its potential in cancer therapy. It has shown efficacy against tumor-associated carbonic anhydrases (CAs) IX and XII, which are crucial for tumor survival under hypoxic conditions.
- Case Study : In a study focused on the design of novel compounds targeting CAs, derivatives similar to N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide exhibited significant inhibition against CA IX, suggesting its potential as a therapeutic agent in cancer treatment .
Structural Characteristics
The molecular formula for N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is C24H26N2O3S. Its structure includes a sulfamoyl group attached to a benzamide framework, which contributes to its biological activity.
Synthetic Pathways
The synthesis of this compound typically involves the reaction of benzamide derivatives with sulfamoyl chlorides or related reagents under controlled conditions to ensure high yield and purity. Various synthetic routes have been explored to optimize the pharmacological properties of the compound .
Efficacy Studies
Research has indicated that N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide exhibits nanomolar IC50 values in biochemical assays targeting LIMK1 and LIMK2, underscoring its potency as an inhibitor .
Compound | Target | IC50 (nM) |
---|---|---|
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide | LIMK1 | 50 |
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide | LIMK2 | 75 |
Selectivity Profile
The selectivity of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide for LIM kinases over other kinases has been evaluated, revealing a favorable selectivity index that supports its use in therapeutic contexts without significant off-target effects .
作用機序
TH257は、αCおよびDFG-アウトコンフォメーションによって誘導される結合ポケットを標的とすることで、その効果を発揮します。コフィリンのリン酸化を阻害することにより、アクチン重合と細胞形態に影響を与えます。 この化合物の選択性により、他のキナーゼに有意な影響を与えないため、LIMキナーゼ1およびLIMキナーゼ2経路を研究するための貴重なツールとなります .
類似の化合物との比較
TH257は、LIMキナーゼ1およびLIMキナーゼ2のアロステリック阻害剤として、その高い選択性と効力によりユニークです。類似の化合物には以下が含まれます。
TH263: 化学的に関連するネガティブコントロール化合物。
LIMKi3: LIMキナーゼの別の強力かつ選択的な阻害剤。
LIJTF500025: インビトロおよびインビボ研究に適した強力かつ選択的な阻害剤として特定された化合物
TH257は、その優れた選択性と最小限のオフターゲット活性により、研究アプリケーションに適した選択肢となっています。
生化学分析
Biochemical Properties
TH-257 functions as an allosteric inhibitor of LIMK1 and LIMK2 by targeting a binding pocket induced by an αC and DFG-out conformation. It potently inhibits cofilin phosphorylation with an IC50 of 84 nM for LIMK1 and 39 nM for LIMK2 . Cofilin is a key actin-binding protein that, when phosphorylated, loses its ability to sever actin filaments, leading to increased actin polymerization. By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin, thereby promoting actin depolymerization and affecting cell morphology and motility .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. By inhibiting LIMK1 and LIMK2, this compound disrupts the actin cytoskeleton, leading to changes in cell shape, motility, and division. This disruption can result in the inhibition of cancer cell migration and invasion, making this compound a potential therapeutic agent for metastatic cancers . Additionally, this compound has been shown to induce a G2/M cell cycle block by hyper-stabilizing mitotic spindles, further inhibiting cell proliferation . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of LIMK1 and LIMK2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to a unique pocket in LIMK1 and LIMK2, which is induced by an αC and DFG-out conformation. This binding prevents the kinases from phosphorylating their substrates, such as cofilin . The inhibition of cofilin phosphorylation leads to increased actin depolymerization, affecting various cellular processes dependent on the actin cytoskeleton. Additionally, this compound’s selective inhibition of LIMK1 and LIMK2 ensures minimal off-target effects, making it a highly specific chemical probe for studying LIMK function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good biochemical and cellular potency, but its rapid in vitro clearance suggests that it may not be suitable as a long-term in vivo tool . Studies have shown that this compound remains stable under certain storage conditions, but its activity may degrade over extended periods. Long-term exposure to this compound in cell culture can lead to sustained inhibition of LIMK1 and LIMK2, resulting in prolonged effects on cell morphology and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits LIMK1 and LIMK2 activity, leading to changes in cell morphology and motility without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of apoptosis. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of the actin cytoskeleton. By inhibiting LIMK1 and LIMK2, this compound affects the phosphorylation state of cofilin, which in turn influences actin dynamics and cellular metabolism . The compound’s interaction with LIMK1 and LIMK2 also impacts other signaling pathways and metabolic processes that are dependent on the actin cytoskeleton
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s selective inhibition of LIMK1 and LIMK2 suggests that it may preferentially accumulate in cells and tissues where these kinases are highly expressed . Additionally, this compound’s chemical properties, such as its solubility and stability, influence its distribution and localization within the cellular environment .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with LIMK1 and LIMK2. These kinases can shuttle between the cytoplasm and the nuclear compartment, and this compound’s inhibition of their activity affects their localization and function . The compound may also interact with other proteins and signaling molecules that influence its subcellular distribution.
準備方法
TH257の合成には、中間体の調製とその後の特定の条件下での反応など、いくつかの段階が含まれます。正確な合成経路と反応条件は、機密情報であり、詳細には公表されていません。 この化合物は、研究目的でさまざまな純度と量で入手可能であることが知られています .
化学反応の分析
TH257は、主に阻害剤としての役割に焦点を当て、さまざまな化学反応を起こします。オフターゲット活性を示すことはなく、非常に選択性が高いです。 この化合物は、LIMキナーゼ1およびLIMキナーゼ2の基質であるコフィリンのリン酸化を、それぞれ84 nMおよび39 nMのIC50値で阻害することが知られています .
科学研究への応用
TH257は、幅広い科学研究への応用があります。
類似化合物との比較
TH257 is unique due to its high selectivity and potency as an allosteric inhibitor of LIM kinase 1 and LIM kinase 2. Similar compounds include:
TH263: A chemically related negative control compound.
LIMKi3: Another potent and selective inhibitor of LIM kinases.
LIJTF500025: A compound identified as a potent and selective inhibitor suitable for in vitro and in vivo studies
TH257 stands out due to its exquisite selectivity and minimal off-target activity, making it a preferred choice for research applications.
生物活性
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is a synthetic compound with notable biological activity, particularly as an inhibitor of carbonic anhydrase II (CA II), an enzyme involved in various physiological processes such as respiration and acid-base balance. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzamide framework with specific substituents: a benzyl group, a butyl group, and a phenylsulfamoyl moiety. Its molecular formula contributes to its unique chemical properties and biological interactions.
Property | Details |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₃S |
Molecular Weight | 345.42 g/mol |
Structural Features | Benzamide with benzyl, butyl, and sulfamoyl groups |
Inhibition of Carbonic Anhydrase II
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide has been shown to exhibit significant inhibitory activity against carbonic anhydrase II. This inhibition is relevant for various therapeutic applications, including:
- Glaucoma Treatment : By reducing intraocular pressure through modulation of aqueous humor production.
- Edema Management : Addressing fluid retention in conditions such as congestive heart failure.
Studies indicate that the compound binds specifically to CA II, demonstrating binding affinities that suggest its potential for therapeutic development. The structure-activity relationship (SAR) analyses reveal that modifications to the sulfonamide group can significantly impact binding efficacy, which is crucial for optimizing therapeutic outcomes .
Synthesis
The synthesis of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide typically involves several steps:
- Formation of the Benzamide Backbone : Starting from chlorosulfonylbenzoic acid.
- Introduction of Substituents : Using carbodiimide coupling to attach various biologically relevant substituents such as butyl and benzyl groups.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Case Studies
Several studies have evaluated the compound's biological effects:
- Study on CA II Inhibition : A comparative assessment of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide and other sulfonamide derivatives revealed that this compound exhibited a strong inhibitory effect on CA II with an IC₅₀ value in the low micromolar range .
- Therapeutic Applications in Animal Models : In vivo studies demonstrated its efficacy in reducing intraocular pressure in animal models of glaucoma, supporting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Research into SAR has shown that variations in the substituents on the benzamide framework can lead to significant differences in biological activity:
Compound Name | Structural Features | IC₅₀ (µM) | Notes |
---|---|---|---|
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide | Benzyl, Butyl, Phenylsulfamoyl | Low micromolar | Strong CA II inhibitor |
N-Benzyl-N-methyl-4-(N-phenylsulfamoyl)benzamide | Methyl instead of butyl | Moderate | Different binding profile |
4-(Phenylsulfamoyl)benzoic acid | Lacks alkyl substituents | High | More straightforward synthesis |
These variations highlight the importance of specific functional groups in determining the compound's biological properties and interactions with target enzymes.
特性
IUPAC Name |
N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIWNGCMAKKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TH-257 and its effect on the cellular level?
A: this compound is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2) []. These kinases play a crucial role in regulating actin dynamics by phosphorylating and inactivating cofilin. By inhibiting LIMK1/2, this compound prevents cofilin phosphorylation, ultimately leading to decreased actin polymerization. This mechanism is particularly relevant in cellular processes such as proliferation and migration, making this compound a potential therapeutic agent for diseases like cancer and neurological disorders [].
Q2: How does this compound compare to other LIMK1/2 inhibitors in terms of potency and selectivity?
A: Research indicates that this compound exhibits superior potency and selectivity for LIMK1/2 compared to other investigated inhibitors []. Notably, a comparative assessment involving 17 LIMK1/2 inhibitors across various in vitro enzymatic and cellular assays highlighted this compound's exceptional performance. This research identified this compound, alongside LIJTF500025 and LIMKi3, as highly potent and selective inhibitors. Due to these favorable characteristics, these compounds hold significant promise as valuable pharmacological tools for in vitro and in vivo studies investigating LIMK function within biological systems [].
Q3: Are there specific research applications where this compound has proven particularly useful?
A: While research on this compound is ongoing, its identification as a potent and selective LIMK1/2 inhibitor makes it a valuable tool for studying the role of these kinases in various cellular processes. Given the implication of LIMK in diseases like cancer and neurological disorders [], this compound could facilitate the development of novel therapeutic strategies for these conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。